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Compound Name:
oxopropanoate

Cat. No.: B2455436

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-
(methylamino)-3-oxopropanoate

Abstract

Ethyl 3-(methylamino)-3-oxopropanoate (CAS No. 71510-95-7) is a bifunctional organic
compound of significant interest in synthetic chemistry.[1] Possessing both an ester and a
secondary amide group, it serves as a versatile building block for the synthesis of more
complex molecular architectures, particularly nitrogen-containing heterocycles that form the
core of many pharmaceutical agents.[1] This guide provides a comprehensive analysis of the
core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS)—used to verify the structure and purity of this compound. The discussion is
framed from the perspective of a senior application scientist, emphasizing not just the data
itself, but the causal chemical principles that give rise to the observed spectral features.

Molecular Structure and Physicochemical
Properties

Ethyl 3-(methylamino)-3-oxopropanoate is an amide ester with the molecular formula
CeH11NOs and a molecular weight of 145.16 g/mol .[1][2] Its utility stems from the reactivity of
its functional groups and the active methylene protons situated between two carbonyl carbons.
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Caption: 2D Structure of Ethyl 3-(methylamino)-3-oxopropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For Ethyl
3-(methylamino)-3-oxopropanoate, both *H and 2C NMR provide unambiguous confirmation
of its atomic connectivity.

'H NMR Spectroscopy: Proton Environments

The *H NMR spectrum provides a map of the distinct proton environments within the molecule.
The expected signals are highly characteristic, arising from the ethyl ester group, the N-methyl
group, the active methylene bridge, and the amide proton.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b2455436?utm_src=pdf-body
https://www.benchchem.com/product/b2455436?utm_src=pdf-body
https://www.benchchem.com/product/b2455436?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2455436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Proton
Assignment

Expected
Chemical Shift

(3, ppm)

Multiplicity

Integration

Rationale

Ethyl (-O-CHa-
CHs)

1.2 - 1.4[3]

Triplet (1)

3H

Coupled to the
adjacent two
methylene
protons (n+1
rule, 2+1=3).

N-Methyl (-NH-
CHs)

Doublet (d)

3H

Coupled to the
single amide
proton (n+1 rule,
1+1=2). May
appear as a
singlet with
solvent

exchange.

Methylene (-CO-
CH2-CO-)

~3.4

Singlet (s)

2H

Chemically
equivalent
protons with no
adjacent proton
neighbors.
Located between
two electron-
withdrawing
carbonyls,
causing a
downfield shift.

Ethyl (-O-CHa-
CHs)

4.1-4.3[3]

Quartet (q)

2H

Coupled to the
adjacent three
methyl protons
(n+1 rule,
3+1=4).
Deshielded by
the adjacent

oxygen atom.
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The broadness is

due to
guadrupole
] ] broadening from
Amide (-NH- Broad Singlet (br
6.5 - 7.0[3] 1H the *N nucleus
CHs) S)

and potential
chemical
exchange with

the solvent.

3C NMR Spectroscopy: Carbon Skeleton

The 3C NMR spectrum reveals the number of unique carbon environments and their electronic
nature. The presence of two distinct carbonyl signals is a key diagnostic feature.

Expected Chemical Shift (J,

Carbon Assignment Rationale
ppm)
Standard aliphatic methyl
Ethyl (-O-CH2-CHs) ~14 ]
carbon in an ethyl group.
Aliphatic methyl carbon
N-Methyl (-NH-CHs3) ~26

attached to a nitrogen atom.

Methylene carbon positioned
Methylene (-CO-CH2-CO-) ~41 between two deshielding

carbonyl groups.

Methylene carbon deshielded
Ethyl (-O-CHz2-CHs) ~61 by the highly electronegative
oxygen atom of the ester.

Carbonyl carbons are highly
deshielded due to the double

] bond to oxygen. Two distinct
Carbonyls (C=0, Amide &

165 — 175[3] signals are expected for the
Ester)

slightly different electronic
environments of the amide and

ester carbonyls.
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Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve approximately 10-20 mg of high-purity Ethyl 3-
(methylamino)-3-oxopropanoate in ~0.7 mL of a deuterated solvent (e.g., CDCIs) in a
standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal
standard (& 0.00 ppm).

e Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is
locked onto the deuterium signal of the solvent and properly shimmed to achieve a
homogeneous magnetic field.

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to improve the signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due
to the lower natural abundance of 13C, a larger number of scans (e.g., 128 to 1024) and a
longer relaxation delay (2-5 seconds) are required.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
Phase the resulting spectra and calibrate the chemical shift scale using the TMS reference
signal. Integrate the *H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups
within a molecule by measuring the absorption of infrared radiation corresponding to specific
bond vibrations.

Spectral Interpretation

The IR spectrum of Ethyl 3-(methylamino)-3-oxopropanoate is dominated by strong
absorptions from its N-H and two C=0 bonds. The distinction between the ester and amide
carbonyl stretches is a critical diagnostic feature. A similar compound, ethyl 3-(ethylamino)-3-
oxopropanoate, shows characteristic peaks at 1720 cm~* (ester C=0) and 1650 cm~1 (amide
C=0), providing a strong basis for these assignments.[4]
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Vibrational Mode

Expected
Wavenumber (cm~?)

Intensity Rationale

N-H Stretch

~3300

Characteristic of a
secondary
amine/amide N-H
bond. May be
broadened by

Medium

hydrogen bonding.

C-H Stretch (sp?3)

2850 - 3000

Aliphatic C-H bonds of
Medium-Strong the methyl and

methylene groups.

C=0 Stretch (Ester)

~1735

The ester carbonyl
typically absorbs at a
higher frequency than
strong the amide carbonyl
due to less resonance

stabilization.

C=0 Stretch (Amide |
Band)

~1650

The amide carbonyl

has more single-bond

character due to
Strong resonance with the
nitrogen lone pair,
lowering its stretching

frequency.

N-H Bend (Amide Il
Band)

~1550

A characteristic band
for secondary amides,
_ resulting from a
Medium ) )
coupling of the N-H in-
plane bend and C-N

stretching vibrations.

C-O Stretch (Ester)

1150 - 1250

Asymmetric C-O-C

Strong stretching of the ester

group.

© 2025 BenchChem. All rights reserved.

6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2455436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: ATR-FTIR

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically
diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g.,
isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This spectrum
is automatically subtracted from the sample spectrum to remove interfering signals from
atmospheric CO2 and Hz20.

Sample Application: Place a small drop of liquid Ethyl 3-(methylamino)-3-oxopropanoate
directly onto the center of the ATR crystal.

Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the
sample and the crystal. Initiate the scan. Typically, 16 to 32 co-added scans are sufficient to
obtain a high-quality spectrum in the 4000-400 cm~1 range.

Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the

analysis of fragmentation patterns.

Data Analysis

Using a soft ionization technique like Electrospray lonization (ESI), the primary species

observed will be the protonated molecule [M+H]*.

e Molecular lon: The molecular weight is 145.16 g/mol .[1][2] In ESI-MS, the expected

molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 146.17 for [M+H]*.

o Fragmentation Pattern: While soft ionization minimizes fragmentation, some characteristic

losses can be observed. The fragmentation of the molecular ion would likely proceed through
established pathways for esters and amides.[1] A primary fragmentation event involves the
loss of the ethoxy group (*OCzHs, mass = 45), leading to a fragment ion at m/z 100.[3]
Subsequent cleavage of the amide bond is also possible.[3]
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m/z = 100 m/z = 58
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Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocol: ESI-MS

e Sample Preparation: Prepare a dilute solution of the compound (~10-100 pg/mL) in a
suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic
acid (0.1%) to promote protonation ([M+H]* formation).

« Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at
a low flow rate (e.g., 5-10 yL/min).

e Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize key
ESI parameters, including the capillary voltage (e.g., 3-4 kV), cone voltage (20-40 V, can be
increased to induce fragmentation), and desolvation gas temperature and flow rate.

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).
Average the signal over 1-2 minutes to obtain a stable and representative spectrum.

Integrated Spectroscopic Workflow

The definitive characterization of Ethyl 3-(methylamino)-3-oxopropanoate relies on the
synergistic use of these techniques. The workflow ensures that molecular weight, functional
groups, and the precise atomic arrangement are all confirmed.
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Synthesis & Purification
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Caption: Integrated workflow for the synthesis and characterization of the title compound.

Conclusion

The spectroscopic profile of Ethyl 3-(methylamino)-3-oxopropanoate is highly distinctive. *H
and 3C NMR confirm the precise arrangement of its 11 hydrogen and 6 carbon atoms, IR
spectroscopy validates the presence and nature of its critical N-H and dual carbonyl functional
groups, and mass spectrometry verifies its molecular weight. Together, these techniques
provide a self-validating system for confirming the identity and purity of this important synthetic
intermediate, enabling its confident use in research, development, and drug discovery
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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